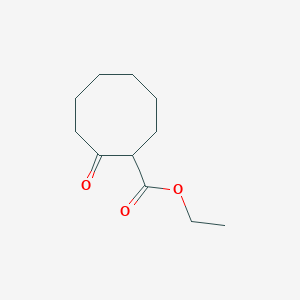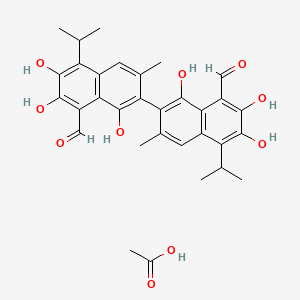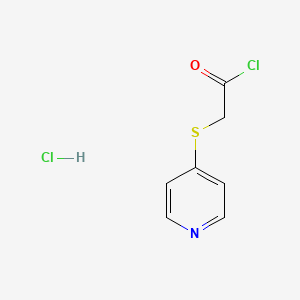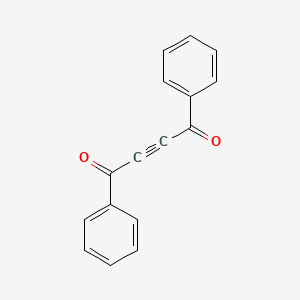
Dibenzoylacetylene
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules related to dibenzoylacetylene has been explored through various innovative methods. One approach involves the ICl-promoted cyclization of bis(biaryl)acetylenes, followed by Mizoroki-Heck coupling to produce functionalized dibenzo[g,p]chrysenes . Another method reported is the Pd-catalyzed cascade crossover annulation of o-alkynylarylhalides and diarylacetylenes, which leads to the formation of dibenzo[a,e]pentalenes . Additionally, a C–H activation route has been established for the annulation of arylacetylenes, promoted by PdCl2–AgOTf–o-chloranil, to yield dibenzo[a,e]pentalene structures .
Molecular Structure Analysis
The molecular structures of this compound derivatives are complex and can be influenced by the nature of the substituents and the synthetic pathways employed. For instance, the ipso-cyclization approach can extend to the preparation of dibenzo[g,p]chrysenes, which are polycyclic aromatic hydrocarbons with potential applications in organic electronics . The dibenzo[a,e]pentalenes synthesized through Pd-catalyzed reactions exhibit a strong substituent effect on the energy levels of their highest occupied molecular orbitals (HOMO) and
Safety and Hazards
Dibenzoylacetylene is classified as a short-term (acute) aquatic hazard (Category 1), H400 and a long-term (chronic) aquatic hazard (Category 1), H410 . It is very toxic to aquatic life with long-lasting effects. Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Dibenzoylacetylene primarily targets enol systems, such as acetylaceton or cyclohexane-1,3-dione . These enol systems play a crucial role in various biochemical reactions, serving as intermediates in the synthesis of many organic compounds.
Mode of Action
The interaction between this compound and its targets involves a series of complex chemical reactions. In the presence of triphenylphosphine in THF/H2O, this compound reacts with enol systems to produce intermediates . These intermediates then undergo cyclization and elimination reactions in acidic dichloromethane at room temperature to produce highly functionalized furan derivatives . The reaction between this compound and enol systems in the presence of triphenylphosphine in THF/H2O leads to 4-acetyl-3-benzoyl-1-phenyl-1,5-hexanedione and 2-hydroxy-3-(2-oxo-2-phenylethyl)-2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one .
Biochemical Pathways
The reaction between this compound and enol systems affects several biochemical pathways. The production of highly functionalized furan derivatives is one such pathway . These furan derivatives play an important role in organic chemistry, serving as key intermediates in the synthesis of various organic compounds .
Pharmacokinetics
Computational platforms like admetlab 20 and admetSAR3.0 can be used to predict these properties. These tools use machine learning techniques to predict potential interactions and the bioavailability of compounds like this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the production of highly functionalized furan derivatives . These derivatives are produced through a series of reactions involving the cyclization and elimination of intermediates .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of triphenylphosphine in THF/H2O is necessary for the reaction between this compound and enol systems . Additionally, the reaction conditions, such as temperature and acidity, can also affect the outcome of the reaction .
Propiedades
IUPAC Name |
1,4-diphenylbut-2-yne-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCJVQFFSUNDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281135 | |
| Record name | Dibenzoylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087-09-8 | |
| Record name | Dibenzoylacetylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzoylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diphenyl-2-butyne-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





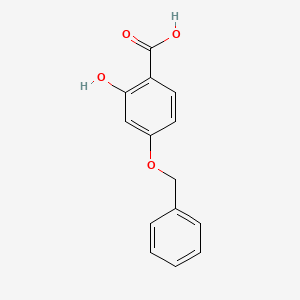

![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)

